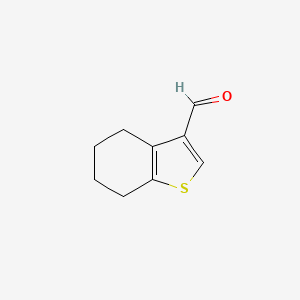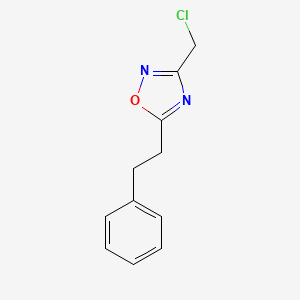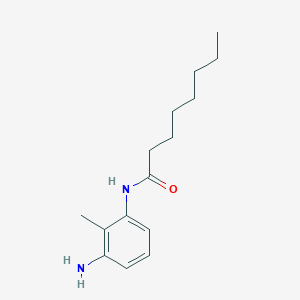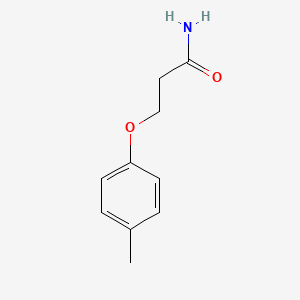
4,5,6,7-Tetrahydro-1-benzothiophene-3-carbaldehyde
Vue d'ensemble
Description
4,5,6,7-Tetrahydro-1-benzothiophene-3-carbaldehyde is a chemical compound with the CAS Number: 851634-60-1 . It has a molecular weight of 166.24 and is typically stored at temperatures between 0-8°C . It is a liquid in its physical form .
Physical And Chemical Properties Analysis
4,5,6,7-Tetrahydro-1-benzothiophene-3-carbaldehyde has a molecular weight of 166.24 g/mol . It is a liquid in its physical form and should be stored at temperatures between 0-8°C .Applications De Recherche Scientifique
Synthesis of Sulfur-Containing Heterocycles
Sulfur-containing heterocycles, like those derived from tetrahydrobenzothiophene, are of great interest due to their potential antimicrobial activity . The compound can serve as a precursor for various sulfur-containing heterocycles, which are explored for their biological activities.
Chemoselective Reductions
The chemoselective reduction properties of tetrahydrobenzothiophene derivatives allow for the transformation of specific functional groups without affecting others. This is particularly useful in the synthesis of complex organic molecules where selective reactivity is required .
Organic Semiconductor Development
Thiophene derivatives are pivotal in the development of organic semiconductors. Their unique electronic properties make them suitable for use in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) .
Pharmacological Properties
Compounds with the thiophene ring system exhibit a range of pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects. This makes tetrahydrobenzothiophene derivatives valuable for drug development and medicinal chemistry .
Corrosion Inhibitors
In industrial chemistry, thiophene derivatives are utilized as corrosion inhibitors. Their ability to form protective layers on metals can be harnessed to prevent corrosion, which is essential for extending the life of metal structures and components .
Advanced Material Science
The structural flexibility and electronic properties of thiophene derivatives make them suitable for advanced material science applications. They can be used in the fabrication of high-performance materials with specific desired properties .
Mécanisme D'action
Target of Action
Related compounds have been identified as potent inhibitors of jnk3, with essentially equal potency against jnk2 . These kinases play a crucial role in cellular signaling pathways, particularly in response to stress signals.
Mode of Action
Based on its structural similarity to other inhibitors of jnk3, it may interact with these kinases and inhibit their activity . This inhibition could alter the phosphorylation state of downstream targets, leading to changes in cellular responses to stress signals.
Biochemical Pathways
The biochemical pathways affected by 4,5,6,7-Tetrahydro-1-benzothiophene-3-carbaldehyde are likely related to the JNK signaling pathway, given the compound’s potential inhibitory effects on JNK3 . The JNK pathway is involved in a variety of cellular processes, including inflammation, apoptosis, and cell differentiation. By inhibiting JNK3, the compound could potentially disrupt these processes.
Result of Action
The molecular and cellular effects of 4,5,6,7-Tetrahydro-1-benzothiophene-3-carbaldehyde’s action would depend on its specific targets and the pathways they are involved in. If the compound acts as an inhibitor of JNK3, it could potentially modulate cellular responses to stress signals, possibly influencing processes such as inflammation and apoptosis .
Propriétés
IUPAC Name |
4,5,6,7-tetrahydro-1-benzothiophene-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10OS/c10-5-7-6-11-9-4-2-1-3-8(7)9/h5-6H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZLUUVQVCSPXKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=CS2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401216587 | |
| Record name | 4,5,6,7-Tetrahydrobenzo[b]thiophene-3-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401216587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5,6,7-Tetrahydro-1-benzothiophene-3-carbaldehyde | |
CAS RN |
851634-60-1 | |
| Record name | 4,5,6,7-Tetrahydrobenzo[b]thiophene-3-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=851634-60-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,5,6,7-Tetrahydrobenzo[b]thiophene-3-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401216587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Methyl 2-[(pyridin-3-ylmethyl)amino]benzoate](/img/structure/B1386794.png)


![1-[3-Fluoro-4-(2,2,2-trifluoroethoxy)-phenyl]-ethylamine](/img/structure/B1386798.png)


![N-(tert-Butyl)-6-(3-methylphenyl)-2-piperazin-1-ylimidazo[2,1-b][1,3,4]thiadiazol-5-amine](/img/structure/B1386803.png)
![1-[(4-Propylphenyl)sulfonyl]piperidin-4-one](/img/structure/B1386804.png)
![1-[6-(4-Methylpiperidin-1-yl)pyridazin-3-yl]piperidine-3-carboxylic acid](/img/structure/B1386805.png)
![N'-[(Ethoxycarbonyl)oxy]pyridine-3-carboximidamide](/img/structure/B1386807.png)
![3-{[(4-Fluorophenyl)thio]methyl}-4-methoxybenzaldehyde](/img/structure/B1386812.png)